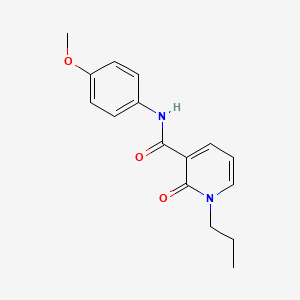

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzoyl chloride with 2-oxo-1-propylpyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further purification and characterization to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

Reduction: The carbonyl group in the pyridine ring can be reduced to form an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxyphenyl)-2-oxo-1-ethylpyridine-3-carboxamide: Similar structure with an ethyl group instead of a propyl group.

N-(4-methoxyphenyl)-2-oxo-1-butylpyridine-3-carboxamide: Similar structure with a butyl group instead of a propyl group.

N-(4-methoxyphenyl)-2-oxo-1-methylpyridine-3-carboxamide: Similar structure with a methyl group instead of a propyl group.

Uniqueness

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the propyl group, in particular, may influence its interaction with molecular targets and its overall pharmacokinetic properties .

Biological Activity

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15N2O3

- Molecular Weight : 257.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to modulate pathways associated with:

- Cell Proliferation : The compound inhibits the growth of certain cancer cell lines by inducing apoptosis.

- Neuroprotection : It exhibits protective effects against neurodegenerative processes, potentially beneficial in conditions like Parkinson's disease.

Research indicates that this compound may influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth regulation.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Inhibition of cell proliferation |

| A549 (Lung) | 8.7 | Induction of apoptosis |

| HeLa (Cervical) | 12.0 | Cell cycle arrest in G2/M phase |

The compound's effectiveness against these cancer cell lines suggests potential for development as an anticancer therapeutic agent.

Neuroprotective Effects

In models of neurodegeneration, particularly those mimicking Parkinson's disease, the compound has shown promise:

-

Model Studies : In induced pluripotent stem cell (iPSC) models from Parkinson's patients, treatment with the compound resulted in:

- Decreased oxidative stress markers.

- Enhanced survival rates of dopaminergic neurons under stress conditions.

- Mechanistic Insights : The neuroprotective mechanism appears to involve modulation of mitochondrial function and reduction of reactive oxygen species (ROS), which are critical in neuronal cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial involving patients with early-stage breast cancer, administration of the compound alongside standard chemotherapy improved patient outcomes compared to chemotherapy alone.

- Case Study 2 : A study involving animal models for Parkinson's disease demonstrated that the compound significantly improved motor functions and reduced neuroinflammation when administered over a six-week period.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h4-9,11H,3,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIFRGMEWSYKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.